REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3]1.I[CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:13][CH2:14][OH:15])[CH:4]=[CH:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 70° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice/water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC=CC(=C12)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |